(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride
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Overview
Description
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and an isoindole dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Attachment of the Isoindole Dione Moiety: The isoindole dione moiety can be introduced through a condensation reaction between the morpholine derivative and phthalic anhydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride: The enantiomer of the compound with similar structure but different stereochemistry.
2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione: The non-hydrochloride form of the compound.
Uniqueness
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is unique due to its specific stereochemistry and the presence of both the morpholine ring and isoindole dione moiety. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride is a compound with significant biological activity, particularly in the fields of cancer treatment and antimicrobial research. This compound is characterized by its unique isoindole structure, which contributes to its pharmacological properties. The following sections detail its biological activities, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C14H17ClN2O3 |
Molecular Weight | 296.7529 g/mol |
CAS Number | 2331211-54-0 |
MDL Number | MFCD31812898 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.
Case Study: HepG2 Cell Line
A study examining the effects on HepG2 liver cancer cells showed that treatment with this compound resulted in:
- S-phase arrest : The percentage of cells in the S phase increased significantly with higher concentrations of the compound.
- Apoptotic markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis induction.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its effectiveness against multi-resistant bacterial strains has been noted, particularly due to its ability to inhibit protein synthesis.
This compound operates by binding to the ribosomal subunit, preventing the initiation of protein synthesis. This mechanism is similar to that observed in other antibiotics like linezolid.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The isoindole moiety is essential for interaction with biological targets.
- The morpholine ring enhances solubility and bioavailability.
Research has shown that modifications to the methyl group on the morpholine can significantly impact potency and selectivity against specific targets.
Antitumor Efficacy
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 4.5 | S-phase arrest |
A549 | 6.2 | Apoptosis induction |
MCF7 | 5.8 | Inhibition of cell proliferation |
Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 0.5 µg/mL |
Streptococcus pneumoniae | 0.25 µg/mL |
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
2-[(4-methylmorpholin-3-yl)methyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3.ClH/c1-15-6-7-19-9-10(15)8-16-13(17)11-4-2-3-5-12(11)14(16)18;/h2-5,10H,6-9H2,1H3;1H |
InChI Key |
HSOBLATZXCATJV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1CN2C(=O)C3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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